molecular formula C19H25N5O8S2 B1667055 Biib-513 CAS No. 265986-98-9

Biib-513

Cat. No.: B1667055
CAS No.: 265986-98-9
M. Wt: 515.6 g/mol
InChI Key: CIZHNWRBNREPCL-UHFFFAOYSA-N
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Description

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid is a benzamide derivative featuring:

  • A piperazine core substituted with a furan-2-carbonyl group at the 4-position.
  • A methylsulfonyl group at the 3-position of the benzamide ring.
  • A diaminomethylidene (guanidine) moiety as the N-substituent.
  • A methanesulfonic acid counterion, likely enhancing solubility and stability.

Properties

CAS No.

265986-98-9

Molecular Formula

C19H25N5O8S2

Molecular Weight

515.6 g/mol

IUPAC Name

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid

InChI

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4)

InChI Key

CIZHNWRBNREPCL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-
benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate
BIIB 513
BIIB-513

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound comprises a benzamide core functionalized with a methylsulfonyl group at position 3, a 4-(furan-2-carbonyl)piperazinyl group at position 4, and a diaminomethylidene substituent on the benzamide nitrogen. The methanesulfonic acid acts as a counterion, forming a stable salt to enhance solubility and crystallinity. Key challenges include:

  • Regioselective sulfonation to install the methylsulfonyl group without oxidizing the furan ring.
  • Piperazine acylation to introduce the furan-2-carbonyl moiety while avoiding N-alkylation side reactions.
  • Guanidine group formation via condensation with cyanamide derivatives under controlled pH.

Synthetic Routes and Methodological Variations

Stepwise Assembly of the Benzamide Core

The synthesis begins with 4-nitro-3-methylsulfonylbenzoic acid, which undergoes sequential modifications:

Nitro Reduction and Guanidine Formation

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, followed by condensation with cyanamide (NH₂CN) in acidic ethanol to form the diaminomethylidene group. Optimal conditions yield 85–90% purity (HPLC), requiring recrystallization from methanol/water.

Piperazine Coupling

The intermediate 4-amino-3-methylsulfonyl-N-(diaminomethylidene)benzamide reacts with 1-(furan-2-carbonyl)piperazine in dichloromethane, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction monitoring via TLC (SiO₂, ethyl acetate/hexane 3:1) confirms complete acylation within 6–8 hours at 25°C.

Salt Formation with Methanesulfonic Acid

The free base is dissolved in anhydrous acetone, and methanesulfonic acid is added dropwise at 0°C. The salt precipitates upon cooling to −20°C, yielding colorless crystals (mp 214–216°C). Industrial-scale adaptations from CN103804241A employ:

  • Circulation mixing reactors for efficient heat transfer during acid addition.
  • Vacuum distillation (0.6–0.8 MPa) to remove water and isolate the salt in >95% yield.

Industrial-Scale Optimization

Reaction Engineering Considerations

Patent CN103804241A highlights critical parameters for methanesulfonate salt production:

Parameter Optimal Range Effect on Yield
Temperature 30–80°C Maximizes reaction rate without furan ring degradation
Na₂SO₃:H₂O ratio 1:5–8 Ensures complete sulfite dissolution
Distillation pressure 0.6–0.8 MPa Prevents thermal decomposition

Recycling distillation residues into subsequent batches reduces raw material costs by 18–22%.

Purification and Crystallization

Crystal structure analyses reveal that the methanesulfonate salt adopts a monoclinic lattice (space group P21), with hydrogen bonds between the sulfonate oxygen and guanidine NH groups. Recrystallization from acetonitrile/water (4:1) produces pharmaceutically acceptable particle sizes (D90 < 50 µm).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, guanidine NH), 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45 (m, 3H, furan H), 3.62–3.85 (m, 8H, piperazine CH₂).
  • FT-IR : 1675 cm⁻¹ (C=O stretch, furan carbonyl), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows ≥99.2% purity with retention time 12.3 min.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Scalability
Stepwise coupling 72 99.2 Moderate
One-pot acylation 68 98.5 Challenging
Continuous flow 89 99.5 High

Chemical Reactions Analysis

BIIB 513 primarily undergoes reactions typical of benzoylguanidine derivatives. These include:

    Oxidation and Reduction:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine moiety.

    Hydrolysis: Under acidic or basic conditions, BIIB 513 can hydrolyze to yield its constituent amines and carboxylic acids.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions employed but generally include simpler organic molecules derived from the benzoylguanidine structure .

Scientific Research Applications

BIIB 513 has been extensively studied for its cardioprotective effects. It has shown promise in reducing ischemia-induced arrhythmias and myocardial infarction in animal models. The compound’s ability to inhibit the sodium-hydrogen exchanger-1 (NHE-1) makes it a valuable tool in cardiovascular research .

In addition to its cardioprotective effects, BIIB 513 has been investigated for its potential role in platelet aggregation and thrombus formation. Studies have shown that it does not significantly affect platelet aggregation or cyclic blood flow following arterial injury, suggesting a specific action on cardiac tissues rather than a broad systemic effect .

Mechanism of Action

BIIB 513 exerts its effects by selectively inhibiting the sodium-hydrogen exchanger-1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH and ion homeostasis in cardiac cells. During ischemia and reperfusion, NHE-1 activity increases, leading to intracellular sodium and calcium overload, which can cause cell injury and arrhythmias. By inhibiting NHE-1, BIIB 513 helps to maintain ion balance and reduce cellular damage during these events .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Containing Benzamides

(a) Imatinib Mesylate ()
  • Structure: Contains a pyrimidinylamino-phenyl group linked to a piperazine-methylbenzamide core, with methanesulfonic acid as a counterion.
  • Comparison: Both compounds utilize methanesulfonic acid to improve bioavailability. The methylsulfonyl group in the target compound may enhance electron-withdrawing effects compared to imatinib’s methyl group, influencing binding kinetics .
(b) 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide Methanesulfonate ()
  • Structure : A piperazine-linked benzamide with a pyridinyl-pyrimidine substituent.
  • Comparison :
    • Both compounds employ piperazine to enhance solubility and conformational flexibility.
    • The target compound’s furan-2-carbonyl group introduces a heteroaromatic ring, which may modulate metabolic stability compared to the pyridinyl group in this analog.
    • The methylsulfonyl group could increase steric hindrance near the benzamide ring, affecting receptor binding .

Sulfonamide and Sulfonyl Derivatives

(a) 4-(3,4-Dimethylphenyl)sulfonyl-N,N-diethyl-piperazine-1-carboxamide ()
  • Structure : A piperazine-carboxamide with a sulfonylphenyl group.
  • Comparison :
    • The target compound’s methylsulfonyl group is directly attached to the benzamide, whereas this analog uses a sulfonylphenyl moiety. This difference may influence electronic effects (e.g., stronger electron-withdrawing character in the target compound).
    • The diethylcarboxamide substituent in the analog contrasts with the guanidine group in the target compound, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor antagonism) .
(b) N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structure : A simple sulfonamide with a methoxyphenyl group.
  • Comparison :
    • The target compound’s methylsulfonyl group is part of a more complex benzamide scaffold, likely enhancing binding specificity compared to this simpler sulfonamide.
    • The methanesulfonic acid counterion in the target compound improves aqueous solubility, whereas this analog lacks such modifications .

Piperazine-Linked Heterocycles

(a) 6-[4-(2H-Chromen-3-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine; Methanesulfonic Acid ()
  • Structure : A piperazine-pyrimidine derivative with a chromene substituent.
  • In contrast, the target compound’s furan ring offers a smaller heterocycle, possibly reducing off-target effects. Both compounds use methanesulfonic acid to form salts, suggesting shared strategies for optimizing pharmacokinetics .

Biological Activity

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid (CAS Number: 265986-98-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a benzamide core, a furan-derived piperazine moiety, and a sulfonyl group, which contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5O8S2C_{19}H_{25}N_5O_8S^2 with a molecular weight of approximately 515.6 g/mol. The structural complexity allows for various interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Preliminary studies suggest that N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide may act as an inhibitor in various biological pathways. The presence of the piperazine ring and sulfonamide group indicates potential interactions with:

  • Enzymes : Possible inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity associated with cell signaling and proliferation.

Pharmacological Studies

Research has indicated several pharmacological properties, including:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Analgesic Effects : Studies have suggested that similar compounds exhibit analgesic properties, indicating potential pain-relief applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(diaminomethylidene)-3-methyl-2-phenyl-4-quinolinecarboxamide; methanesulfonic acidContains a quinoline moiety instead of furanPotentially different biological activity due to quinoline structure
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acidImidazole ring structureDifferent pharmacological profile
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamideContains thiophene and acetamide groupsMay exhibit distinct interactions due to thiophene

This table illustrates how modifications to the core structure can lead to diverse biological activities while highlighting the unique properties of N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

  • Anti-inflammatory Studies : Research on substituted furan derivatives has demonstrated significant anti-inflammatory effects, suggesting that similar mechanisms may be present in N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide.
  • Analgesic Activity : Compounds with similar structural motifs have been documented for their analgesic properties, indicating potential therapeutic applications in pain management .
  • Cell Signaling Pathways : Investigations into cell signaling modulation by related compounds have revealed insights into how these agents can affect cellular processes, which may be applicable to our compound of interest.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan-carbonyl and piperazine moieties. Adjust catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) .
  • Solvent Selection: THF or DMF enhances solubility of intermediates, critical for amide bond formation .
  • Purification: Employ silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) followed by recrystallization (ethanol/HCl) to achieve >95% purity .
  • Yield Improvement: Pre-activate carboxylic acid groups with HBTU or BOP reagents to enhance coupling efficiency .

Table 1: Optimization Parameters

ParameterRange/ExampleImpact on Yield
Catalyst (Pd)5–10 mol%+15–20%
Reaction Temperature60–100°C+10–25%
SolventTHF vs. DMF±5% (case-dependent)

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals: methylsulfonyl (δ 3.0–3.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and furan carbonyl (δ 160–170 ppm) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 500–600 range) and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry of the diamidinoguanidine group and piperazine conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer:
  • Piperazine Substitutions: Replace the furan-carbonyl with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to improve receptor binding affinity. Compare IC₅₀ values in kinase inhibition assays .
  • Sulfonyl Group Tuning: Substitute methylsulfonyl with trifluoromethylsulfonyl to enhance metabolic stability and lipophilicity (logP optimization) .
  • Diamidinoguanidine Modifications: Introduce alkyl chains to the guanidine moiety to alter solubility and membrane permeability .

Table 2: SAR Modifications and Biological Impact

Modification SiteExample ChangeObserved Effect (e.g., IC₅₀)
Piperazine Ring2,3-DichlorophenylIC₅₀ ↓ 50% (vs. furan)
Sulfonyl GroupTrifluoromethylMetabolic stability ↑ 2x

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the diamidinoguanidine group and Asp/Glu residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the methanesulfonic acid group in aqueous environments .
  • QSAR Modeling: Train models with datasets of similar piperazine derivatives to predict logD and toxicity (e.g., Ames test outcomes) .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

  • Methodological Answer:
  • Controlled Solubility Testing: Use standardized buffers (pH 1–10) with DLS to measure aggregation. Methanesulfonic acid enhances solubility at pH < 4 but may precipitate in basic conditions .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methylsulfonyl groups degrade via hydrolysis; stabilize with lyophilization .
  • Data Harmonization: Replicate experiments using identical solvents (e.g., DMSO stock concentration ≤10 mM) to minimize variability .

Specialized Methodological Questions

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

  • Methodological Answer:
  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazine derivatives show enhanced activity against biofilms .
  • Time-Kill Assays: Monitor bactericidal effects over 24 hours. Synergistic combinations with β-lactams can reduce MIC by 4–8x .
  • Resistance Studies: Serial passage experiments (20 generations) to assess mutation prevention concentration (MPC) .

Q. How should researchers design experiments to assess hepatotoxicity risks?

  • Methodological Answer:
  • Primary Hepatocyte Assays: Treat human hepatocytes (e.g., HepG2) with 1–100 μM compound for 48 hrs. Measure ALT/AST release and mitochondrial membrane potential (JC-1 dye) .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀. Piperazine moieties may inhibit CYP2D6 at IC₅₀ < 10 μM .
  • Reactive Metabolite Trapping: Incubate with glutathione (GSH) and detect adducts via LC-MS/MS. Methylsulfonyl groups rarely form GSH conjugates, reducing toxicity risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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